1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxo-N-(pentan-3-yl)pyrrolidine-3-carboxamide
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Overview
Description
1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxo-N-(pentan-3-yl)pyrrolidine-3-carboxamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that combines an indole moiety with a pyrrolidine ring, making it an interesting subject for chemical and biological research.
Preparation Methods
The synthesis of 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxo-N-(pentan-3-yl)pyrrolidine-3-carboxamide involves several steps, starting with the preparation of the indole derivative. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The resulting indole derivative can then be further modified to introduce the chloro group and the ethyl side chain.
For the pyrrolidine ring, a common approach is to use a cyclization reaction involving a suitable precursor, such as a γ-lactam. The final step involves coupling the indole derivative with the pyrrolidine ring through an amide bond formation, typically using coupling reagents like EDCI or DCC .
Chemical Reactions Analysis
1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxo-N-(pentan-3-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxo-N-(pentan-3-yl)pyrrolidine-3-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, potentially modulating their activity . The compound may also exert its effects through the inhibition of specific signaling pathways involved in cell proliferation and inflammation .
Comparison with Similar Compounds
1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxo-N-(pentan-3-yl)pyrrolidine-3-carboxamide can be compared with other indole derivatives, such as:
1H-indole-3-carboxamide: Lacks the chloro and pyrrolidine modifications, making it less complex and potentially less active.
5-chloro-1H-indole-2-carboxamide: Similar structure but with different substitution patterns, leading to different biological activities.
N-(1H-indol-3-yl)acetamide: Another indole derivative with different substituents, used in various biological studies.
The unique combination of the indole and pyrrolidine moieties in this compound makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C20H26ClN3O2 |
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Molecular Weight |
375.9 g/mol |
IUPAC Name |
1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxo-N-pentan-3-ylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H26ClN3O2/c1-3-16(4-2)23-20(26)14-9-19(25)24(12-14)8-7-13-11-22-18-6-5-15(21)10-17(13)18/h5-6,10-11,14,16,22H,3-4,7-9,12H2,1-2H3,(H,23,26) |
InChI Key |
QPYLHWQZQVMWFW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)NC(=O)C1CC(=O)N(C1)CCC2=CNC3=C2C=C(C=C3)Cl |
Origin of Product |
United States |
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